![molecular formula C11H13N3 B1581675 (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 59592-35-7](/img/structure/B1581675.png)
(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole
Vue d'ensemble
Description
(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a chiral compound that features a pyrrolidine ring attached to a benzimidazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrrolidine and benzimidazole moieties provides unique chemical properties that can be exploited for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzimidazole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the condensation of o-phenylenediamine with carboxylic acids.
Continuous Flow Chemistry:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Cancer Research Applications
Recent studies have highlighted the potential of benzimidazole derivatives, including (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole, in cancer therapy.
- RAS Activation Modulation : A study focused on small molecules that enhance nucleotide exchange on RAS—a critical protein involved in cell signaling and cancer progression—identified benzimidazole derivatives as effective SOS1 agonists. These compounds can increase RAS-GTP levels, thereby promoting cell proliferation and survival under specific conditions. The most potent compounds demonstrated low nanomolar affinity for SOS1 and significantly increased ERK phosphorylation, indicating their potential as therapeutic agents in targeting RAS-driven cancers .
- PARP-1 Inhibition : Another area of interest is the development of PARP-1 inhibitors for treating BRCA-mutant cancers. Research has shown that certain benzimidazole derivatives exhibit potent PARP-1 inhibitory activity, with some compounds achieving IC50 values comparable to established drugs like Olaparib. This suggests that this compound could be explored further for its efficacy against specific cancer types .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties:
- Antidepressant-Like Effects : Studies indicate that this compound may exhibit antidepressant-like activity in animal models. Chronic administration of this compound has shown improvements in cognitive function and reductions in depressive behaviors, suggesting its potential utility in treating mood disorders .
- Orexin Receptor Antagonism : The compound's ability to act as a dual antagonist of orexin receptors positions it as a candidate for addressing sleep disorders and anxiety-related conditions. Orexinergic dysfunction is linked to various psychiatric disorders, making this compound a valuable tool in neuropharmacology .
Structural Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:
- Modifications for Enhanced Activity : Research has shown that altering substituents on the benzimidazole scaffold can significantly impact biological activity. For instance, specific modifications have led to improved binding affinities and enhanced efficacy against target proteins such as NCX and TRPC5 .
Data Tables
Mécanisme D'action
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling.
Comparaison Avec Des Composés Similaires
®-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole: The enantiomer of the compound, with different stereochemistry.
2-(Pyrrolidin-2-YL)-1H-benzimidazole: Lacks the chiral center, leading to different chemical properties.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activity compared to its ®-counterpart.
Chemical Properties:
This detailed overview provides a comprehensive understanding of (S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Activité Biologique
(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core fused with a pyrrolidine ring, which enhances its pharmacological profile. The presence of nitrogen heterocycles often correlates with increased biological activity, making this structure particularly promising for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole moiety exhibit potent antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit bacterial nucleic acid and protein synthesis, leading to bactericidal effects against various pathogens. A study highlighted that this compound derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
This table illustrates the minimum inhibitory concentrations (MIC) of selected derivatives, showcasing their effectiveness in combating bacterial infections .
Antiviral Activity
The antiviral potential of this compound has also been explored. Recent findings indicate that certain benzimidazole derivatives can inhibit viral RNA synthesis by targeting RNA polymerase II. This mechanism has been particularly effective against RNA viruses such as the human cytomegalovirus (HCMV) and other related pathogens.
In a comparative study, a derivative featuring this core structure was found to have non-cytotoxic concentrations while maintaining antiviral efficacy:
Compound | Virus Type | IC50 (µM) |
---|---|---|
Compound C | HCMV | 5.0 |
Compound D | Coxsackievirus B5 | 10.0 |
These results suggest that the compound could serve as a lead for developing new antiviral agents .
Anti-inflammatory Activity
Anti-inflammatory effects have been reported for various benzimidazole derivatives. A specific study noted that compounds similar to this compound effectively inhibited the activity of Lck, a key player in T-cell activation and inflammation.
The following table summarizes the anti-inflammatory activities observed in related compounds:
Compound | Target Enzyme | Inhibition (%) |
---|---|---|
Compound E | Lck | 85 |
Compound F | IRAK4 | 75 |
This data indicates that these compounds could be valuable in treating inflammatory diseases .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Studies have shown that certain derivatives can activate nucleotide exchange on RAS proteins, leading to enhanced phosphorylation of extracellular signal-regulated kinases (ERK).
A notable case study revealed:
Compound | Cancer Type | EC50 (µM) |
---|---|---|
Compound G | Breast Cancer | 15.0 |
Compound H | Lung Cancer | 20.0 |
These findings highlight the potential of this compound in cancer therapeutics .
Propriétés
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359418 | |
Record name | (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59592-35-7 | |
Record name | (S)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.